(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide
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Overview
Description
“(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), an ethoxy group (-OCH2CH3), a spiro[3.4]octan-1-yl group, and an amide group (CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. Spirocyclic compounds are typically more rigid and have unique 3D structures compared to their acyclic counterparts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Properties
IUPAC Name |
(E)-2-cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-20-11-12(10-17)15(19)18-13-9-14(21-4-2)16(13)7-5-6-8-16/h11,13-14H,3-9H2,1-2H3,(H,18,19)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJHOOJMJGIWKU-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1CC(C12CCCC2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC1CC(C12CCCC2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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